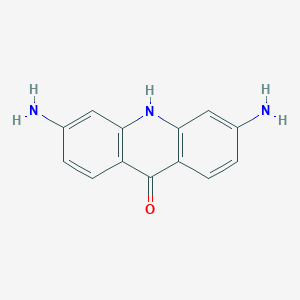

3,6-ジアミノ-9(10H)-アクリドン

概要

説明

3,6-Diamino-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .

科学的研究の応用

3,6-Diamino-10H-acridin-9-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

Biology: Studied for its potential as an antimalarial and anticholinesterase agent.

Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.

作用機序

Target of Action

3,6-DIAMINO-9(10H)-ACRIDONE, also known as 3,6-Diaminoacridin-9(10H)-one or 3,6-diamino-10H-acridin-9-one, is primarily known to interact with DNA . DNA is a crucial molecule for recognition and characterization of binding sites for interaction with small molecules .

Mode of Action

The compound is believed to bind to DNA through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA. This can cause DNA to unwind and elongate, which can interfere with DNA replication and transcription processes .

Biochemical Pathways

Its interaction with dna suggests that it may influence various genetic processes, including dna replication and transcription .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of the action of 3,6-DIAMINO-9(10H)-ACRIDONE is the disruption of DNA processes due to its intercalation . This can lead to the inhibition of DNA replication and transcription, potentially affecting the function and proliferation of cells .

Action Environment

The action, efficacy, and stability of 3,6-DIAMINO-9(10H)-ACRIDONE can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact its ability to interact with its target .

生化学分析

Biochemical Properties

3,6-DIAMINO-9(10H)-ACRIDONE has been found to interact with various biomolecules. For instance, it has been shown to interact with calf thymus DNA and human serum albumin (HSA) through a combination of biochemical, biophysical, and biological techniques . The nature of these interactions suggests that 3,6-DIAMINO-9(10H)-ACRIDONE may bind to DNA through intercalation .

Cellular Effects

The effects of 3,6-DIAMINO-9(10H)-ACRIDONE on cells are diverse. It has been shown to have an impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited ultra-high sensitivity and selectivity for the detection of 17-β-estradiol .

Molecular Mechanism

At the molecular level, 3,6-DIAMINO-9(10H)-ACRIDONE exerts its effects through various mechanisms. It has been suggested that it may bind to DNA through intercalation . This interaction could potentially lead to changes in gene expression. Additionally, it may also interact with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of 3,6-DIAMINO-9(10H)-ACRIDONE can change in laboratory settings. For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited long-term stability and applicability in human serum samples .

Metabolic Pathways

Given its interactions with DNA and HSA, it is likely that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its interactions with DNA and HSA, it is likely that it may be transported and distributed within cells and tissues in a manner that allows these interactions .

Subcellular Localization

Given its interactions with DNA, it is likely that it may localize to the nucleus where DNA is located .

準備方法

The synthesis of 3,6-diamino-10H-acridin-9-one typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones under specific conditions. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

3,6-Diamino-10H-acridin-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the acridine core.

Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

3,6-Diamino-10H-acridin-9-one can be compared with other acridine derivatives such as:

Amsacrine: Known for its anticancer properties.

Triazoloacridone: Studied for its potential in cancer therapy.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its antitumor activity.

The uniqueness of 3,6-diamino-10H-acridin-9-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

生物活性

3,6-Diamino-9(10H)-acridone, also known as 3,6-diamino-10H-acridin-9-one, is an acridine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimalarial treatments, and as an inhibitor of various enzymes. This article provides a comprehensive overview of the biological activity of 3,6-diamino-9(10H)-acridone, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

3,6-Diamino-9(10H)-acridone primarily exerts its biological effects through DNA intercalation , disrupting normal DNA functions such as replication and transcription. This intercalation is facilitated by the compound's planar structure, allowing it to fit between base pairs in the DNA helix. The interaction with DNA can lead to the inhibition of topoisomerases, enzymes critical for DNA unwinding during replication and transcription .

Key Mechanisms:

- DNA Intercalation : The compound binds to DNA, leading to structural alterations that impede replication and transcription.

- Topoisomerase Inhibition : It inhibits topoisomerase I and II activities, which are essential for maintaining DNA topology during cellular processes .

3,6-Diamino-9(10H)-acridone has been shown to interact with various biomolecules, including calf thymus DNA and human serum albumin (HSA). These interactions have been studied using a combination of biochemical and biophysical techniques:

| Biomolecule | Interaction Type | Method Used |

|---|---|---|

| Calf Thymus DNA | Intercalation | Spectroscopic methods |

| Human Serum Albumin | Binding | Fluorescence spectroscopy |

These interactions suggest that the compound may influence cellular signaling pathways and gene expression by modulating the availability of these biomolecules .

Anticancer Properties

Research indicates that 3,6-diamino-9(10H)-acridone exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated moderate to high cytotoxic effects against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines with IC50 values ranging from 50 μM to 150 μM depending on the cell line .

Antimalarial Activity

The compound has also been investigated for its potential as an antimalarial agent. Studies suggest that it may inhibit the growth of Plasmodium species through mechanisms similar to those observed in anticancer activity.

Enzyme Inhibition

3,6-Diamino-9(10H)-acridone has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The compound demonstrated IC50 values in the nanomolar range against these enzymes .

Case Studies

- Cytotoxic Evaluation : A study evaluating the cytotoxic effects of various acridine derivatives found that 3,6-diamino-9(10H)-acridone exhibited significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell viability post-treatment .

- Topoisomerase Inhibition : Another research article reported that this compound effectively inhibited topoisomerase II activity in vitro, leading to increased DNA fragmentation in treated cells. This finding underscores its potential as a chemotherapeutic agent .

特性

IUPAC Name |

3,6-diamino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYRANCRKCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404907 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42832-87-1 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。